
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C13H11BrN2S. It is a derivative of benzonitrile, featuring a bromothiophene moiety and an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to yield 4-bromothiophene.
Formation of Bromothiophen-2-ylmethylamine: The bromothiophene is then reacted with formaldehyde and ammonia to form 4-bromothiophen-2-ylmethylamine.
Coupling with Benzonitrile: Finally, the bromothiophen-2-ylmethylamine is coupled with benzonitrile under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the aminomethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions, while the aminomethyl group can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophen-2-ylmethylamine: A precursor in the synthesis of the target compound.
Benzonitrile: The parent compound, lacking the bromothiophene and aminomethyl groups.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is unique due to the combination of its bromothiophene and aminomethyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11BrN2S |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
3-[[(4-bromothiophen-2-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C13H11BrN2S/c14-12-5-13(17-9-12)8-16-7-11-3-1-2-10(4-11)6-15/h1-5,9,16H,7-8H2 |
InChI Key |
CMYMJOWWUHNNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNCC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


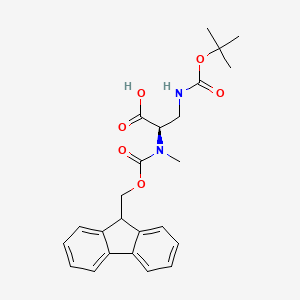

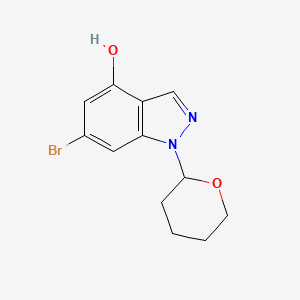
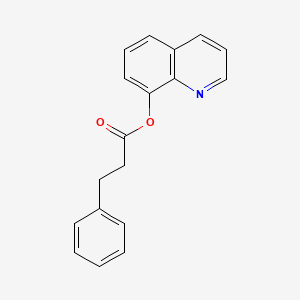
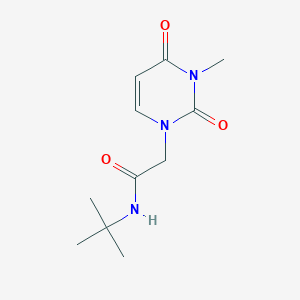
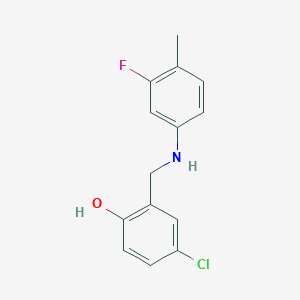
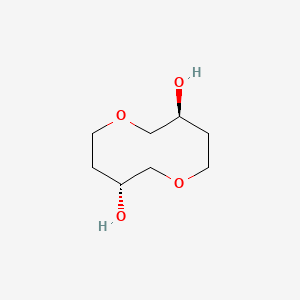
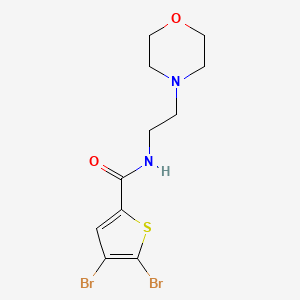
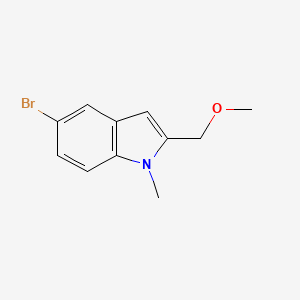

![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
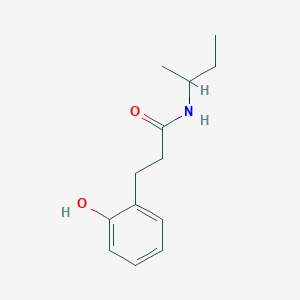
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)

